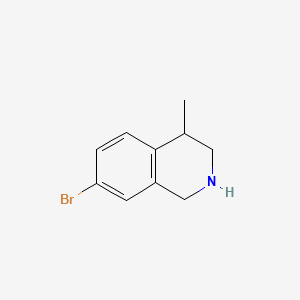

7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline

描述

7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 2173991-93-8) is a halogenated and alkylated derivative of the tetrahydroisoquinoline (THIQ) scaffold. Its molecular formula is C₁₀H₁₃BrClN (as the hydrochloride salt), with a molecular weight of 262.58 g/mol . The compound features a bromine atom at the 7-position and a methyl group at the 4-position of the THIQ ring, which influence its physicochemical properties and biological interactions. It is commercially available as a high-purity (>99%) synthetic intermediate, primarily used in pharmaceutical research and development .

属性

IUPAC Name |

7-bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-7-5-12-6-8-4-9(11)2-3-10(7)8/h2-4,7,12H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKBKESMSHBZNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30738162 | |

| Record name | 7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338096-94-8 | |

| Record name | 7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 4-methyl-1,2,3,4-tetrahydroisoquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions: 7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-methyl-1,2,3,4-tetrahydroisoquinoline.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: 4-Methyl-1,2,3,4-tetrahydroisoquinoline.

Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Development

Role as an Intermediate

7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline serves as a crucial intermediate in the synthesis of pharmaceuticals. It is particularly significant in developing drugs aimed at treating neurological disorders such as depression and anxiety. The compound's structural properties allow for modifications that enhance its therapeutic efficacy against these conditions .

Case Studies

Recent studies have highlighted the compound's potential as a scaffold for designing new antidepressants. For instance, derivatives of this compound have been synthesized and tested for their ability to inhibit neurotransmitter reuptake, which is a common mechanism in many antidepressant drugs.

Biochemical Research

Investigating Neurotransmitter Mechanisms

The compound is extensively used in biochemical studies to explore the mechanisms of neurotransmitters. It aids researchers in understanding how neurotransmitter systems function and their implications for mental health treatments. Its interactions with various receptors involved in mood regulation make it a valuable tool for neuropharmacological research .

Research Findings

Studies have demonstrated that this compound can modulate receptor activity, influencing signal transduction pathways critical for cognitive functions.

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound is utilized as a building block for synthesizing more complex organic molecules. Its bromine atom and methyl group contribute to its reactivity, allowing chemists to create various derivatives with tailored properties.

Applications in Synthesis

The compound has been employed in the synthesis of isoquinoline-based compounds that exhibit antimicrobial and anticancer properties. The versatility of its chemical structure allows for the exploration of numerous synthetic pathways leading to novel therapeutic agents.

Analytical Chemistry

Detection and Quantification Techniques

In analytical chemistry, this compound is used in methods for detecting and quantifying isoquinoline derivatives. These techniques are essential for quality control in pharmaceutical manufacturing and research settings .

Significance of Analytical Methods

The ability to accurately measure the concentration of this compound and its derivatives ensures the reliability of experimental results and the safety of pharmaceutical products. Analytical methods often involve chromatography and spectrometry techniques tailored to isolate and identify the compound from complex mixtures .

Material Science

Development of New Materials

The compound has applications beyond pharmaceuticals; it is also explored in material science for developing new polymers with specific properties. Its unique chemical structure can be modified to enhance material characteristics such as durability and thermal stability .

Innovative Applications

Research into the use of this compound in creating coatings and adhesives demonstrates its potential in industrial applications. The modifications made to this compound can lead to materials with improved performance metrics suitable for various applications .

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Pharmaceutical Development | Intermediate for synthesizing drugs targeting neurological disorders | Potential antidepressant scaffold |

| Biochemical Research | Investigates neurotransmitter mechanisms | Modulates receptor activity affecting cognitive functions |

| Organic Synthesis | Building block for complex organic molecules | Used in synthesizing antimicrobial/anticancer agents |

| Analytical Chemistry | Detection/quantification methods | Essential for quality control in pharmaceuticals |

| Material Science | Development of new polymers | Enhances material properties like durability |

作用机制

The mechanism of action of 7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrahydroisoquinoline ring system play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and exerting its effects.

相似化合物的比较

Structural and Physicochemical Properties

The table below compares 7-Bromo-4-methyl-THIQ with closely related THIQ derivatives:

Key Observations :

- Bromine Position: Bromine at the 7-position (vs.

- Methyl Substitution: The 4-methyl group in 7-Bromo-4-methyl-THIQ increases lipophilicity compared to non-methylated analogs (e.g., 7-Bromo-THIQ), which may enhance blood-brain barrier (BBB) penetration .

Metabolic Stability and BBB Penetration

- The bromine and methyl groups in 7-Bromo-4-methyl-THIQ may slow metabolism compared to non-halogenated analogs.

- 1MeTIQ : Excreted 72% unchanged in rats, with 8.7% as 4-hydroxy-1MeTIQ. BBB penetration is efficient (brain concentration 4.5× blood) .

- MPTP (non-THIQ but structurally related): Causes Parkinsonism via neurotoxic metabolite MPP+; highlights the importance of substitution patterns in neurotoxicity .

生物活性

7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline (7-Br-4-Me-THIQ) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. Characterized by a bromine atom at the 7-position and a methyl group at the 4-position of the tetrahydroisoquinoline core, this compound exhibits a range of pharmacological properties, particularly in neuropharmacology and enzyme inhibition.

Structural Characteristics

The molecular formula for 7-Br-4-Me-THIQ is C10H12BrN·HCl, with a molecular weight of approximately 262.58 g/mol. The tetrahydroisoquinoline structure contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H12BrN·HCl |

| Molecular Weight | 262.58 g/mol |

| Bromine Position | 7 |

| Methyl Group Position | 4 |

The biological activity of 7-Br-4-Me-THIQ is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The bromine atom enhances its ability to form stable interactions with these targets, which can modulate various biochemical pathways. Notably, it has been identified as a selective kappa opioid receptor antagonist, which is crucial for developing analgesics with reduced side effects compared to traditional opioids .

1. Enzyme Inhibition

Research indicates that derivatives of tetrahydroisoquinolines exhibit significant inhibitory activity against enzymes such as butyrylcholinesterase (BChE). For instance, studies have shown that structural modifications can enhance selectivity and potency against BChE, which is relevant for treating neurodegenerative diseases like Alzheimer's .

2. Neuroprotective Effects

7-Br-4-Me-THIQ has demonstrated neuroprotective properties in vitro. In studies using SH-SY5Y neuronal cells, it exhibited protective effects against amyloid-beta (Aβ) induced toxicity, suggesting potential applications in Alzheimer's disease therapy .

3. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further research is needed to elucidate the mechanisms involved.

Case Studies and Research Findings

Several studies have explored the biological activities of 7-Br-4-Me-THIQ:

-

Kappa Opioid Receptor Selectivity :

- A study demonstrated that modifications to the tetrahydroisoquinoline core could enhance selectivity for kappa receptors while minimizing interactions with mu and delta receptors. This selectivity is vital for reducing adverse effects associated with non-selective opioid medications.

- Inhibition of Aβ Aggregation :

- Structure-Activity Relationship (SAR) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。